

An In-Depth Technical Guide to 4-O- β -D-Galactopyranosyl-D-mannopyranose (epilactose)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Cat. No.: B1608179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity of a Prebiotic Disaccharide

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and practical applications of the disaccharide 4-O- β -D-Galactopyranosyl-D-mannopyranose. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the initial query referenced CAS number 41014-44-2, this identifier is authoritatively assigned to the compound **2-(Chloromethyl)-5-methyl-1,3-benzoxazole**^{[1][2][3][4][5]}. The compound of interest for this guide, 4-O- β -D-Galactopyranosyl-D-mannopyranose, is correctly identified by CAS number 20869-27-6^{[6][7][8][9][10]}. This disaccharide is also commonly known by its synonym, epilactose or 2-epi-Lactose^{[6][7]}. As an epimer of lactose, it presents unique properties that are of significant interest in the fields of nutrition and drug development^[6].

Core Physicochemical and Biological Properties

4-O- β -D-Galactopyranosyl-D-mannopyranose is a non-digestible disaccharide, a characteristic that underpins its potential as a prebiotic agent. Its structural difference from lactose,

specifically the epimerization at the C-2 position of the glucose unit to a mannose unit, is the basis for its distinct biological activities.

Key Properties Summary

Property	Value	Source
CAS Number	20869-27-6	[6] [7]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[6] [11]
Molecular Weight	342.30 g/mol	[6] [12]
Appearance	White to off-white powder	
Purity	≥98% (HPLC)	[6]
Solubility	Soluble in water (49.00-51.00 mg/mL)	
Optical Activity	[α]/D +24.0° to +30.0° (c = 9.00-11.00 mg/mL in water)	
Synonyms	2-epi-Lactose, Epilactose	[6] [7]

Biological Significance and Applications in Drug Development

The primary interest in 4-O-β-D-Galactopyranosyl-D-mannopyranose stems from its potential as a prebiotic. As a non-digestible sugar, it can be utilized to study its effects on promoting intestinal mineral absorption, particularly calcium. This makes it a valuable compound for research into nutritional supplements and functional foods aimed at improving bone health[\[13\]](#).

In the context of drug development, its role as a biochemical reagent is also recognized. It can be used as a biological material or organic compound in various life science research applications[\[14\]](#).

Experimental Protocol: Synthesis of β-D-Mannopyranosides

The synthesis of β -D-mannopyranosides, such as 4-O- β -D-Galactopyranosyl-D-mannopyranose, can be a challenging endeavor. One established method involves the oxidation of a protected β -D-glucopyranoside to a β -D-arabino-hexopyranosidulose, followed by stereoselective hydrogenation[15]. This approach leverages the more readily available glucose derivatives to achieve the desired mannose configuration.

Step-by-Step Methodology

- Protection of the Glucoside: Begin with a suitably protected β -D-glucopyranoside. The choice of protecting groups is critical to ensure that only the hydroxyl group at the C-2 position is exposed for oxidation.
- Oxidation: The protected glucoside is then oxidized to form the corresponding β -D-arabino-hexopyranosidulose. This step introduces a carbonyl group at the C-2 position.
- Stereoselective Hydrogenation: The subsequent hydrogenation of the carbonyl group is the key step. Using a platinum catalyst has been shown to stereoselectively yield the β -D-mannoside in high proportions over the β -D-glucoside[15].
- Deprotection: The final step involves the removal of the protecting groups to yield the desired β -D-mannopyranoside.

Causality Behind Experimental Choices

The choice of a protected β -D-glucopyranoside as the starting material is strategic, as these are often more accessible than their mannose counterparts. The oxidation-reduction pathway is an elegant solution to invert the stereochemistry at the C-2 position, which is the defining difference between glucose and mannose. The stereoselectivity of the hydrogenation step is crucial for the overall efficiency of the synthesis[15].

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a protected β -D-glucopyranoside to 4-O- β -D-Galactopyranosyl-D-mannopyranose.

Reputable Suppliers

For researchers and drug development professionals seeking to procure 4-O- β -D-Galactopyranosyl-D-mannopyranose, several reputable suppliers offer this compound, often with detailed certificates of analysis.

Supplier	Website	Notes
Sigma-Aldrich	--INVALID-LINK--	Offers the compound with $\geq 98.0\%$ purity (HPLC).
Santa Cruz Biotechnology	--INVALID-LINK--	Provides the compound with $\geq 98\%$ purity[6][8].
MedChemExpress	--INVALID-LINK--	Supplies the compound as a biochemical reagent for life science research[14].
United States Biological	--INVALID-LINK--	Offers the compound under the synonym "Epilactose" for research use[9].
Clearsynth	--INVALID-LINK--	A manufacturer and exporter of the compound with an accompanying Certificate of Analysis[10].
P&S Chemicals	--INVALID-LINK--	Lists the compound with its various synonyms and provides a quotation service[7].
Echemi	--INVALID-LINK--	A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD.[16].

Conclusion

4-O- β -D-Galactopyranosyl-D-mannopyranose (epilactose) is a compound with significant potential, particularly in the realm of prebiotics and nutritional science. Its unique chemical structure dictates its biological function, making it a subject of ongoing research. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a list of reliable suppliers to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 41014-44-2 | MFCD07366537 | 2-(Chloromethyl)-5-methyl-1,3-benzoxazole [aaronchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. heterocyclics.com [heterocyclics.com]
- 4. scbt.com [scbt.com]
- 5. CAS 41014-44-2: 2-(clorometil)-5-metil-1,3-benzoxazol [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. scbt.com [scbt.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. clearsynth.com [clearsynth.com]
- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]

- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-O- β -D-Galactopyranosyl-D-mannopyranose (epilactose)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608179#cas-number-41014-44-2-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com